molecular formula C16H24ClNO3 B1456193 Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-24-6

Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1456193
M. Wt: 313.82 g/mol
InChI Key: ALCAXCDEGKTGQO-IODNYQNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride (Methyl-TBPC) is a small molecule that is widely used in scientific research due to its unique properties. Methyl-TBPC can be used in a variety of laboratory experiments, such as cell culture, protein expression, and drug screening. It is also used in studies to investigate the effects of various compounds on biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Interactions

  • Combinatorial Synthesis in Organic Chemistry : The compound has been involved in the study of solution-phase combinatorial synthesis, particularly in forming (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, showcasing its utility in creating diverse molecular libraries crucial for drug discovery and material science Črt Malavašič et al., 2007.

  • Chemical Reactions and Bonding : Research involving tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, indicates its importance in synthesizing complex molecules through multistep reactions, demonstrating its role in intricate chemical synthesis processes Min Wang et al., 2015.

  • Chemical Analysis and Structural Studies : Investigations on dirhodium-catalyzed phenol and aniline oxidations have highlighted the role of tert-butylperoxy radicals in selective oxidations, implying the compound's potential involvement in understanding and enhancing chemical reaction mechanisms M. Ratnikov et al., 2011.

  • Catalysis and Reaction Mechanisms : Studies on 4-(N,N-Dimethylamino)pyridine hydrochloride showcase the compound's role in catalyzing acylation of inert alcohols, providing insights into reaction mechanisms and the development of efficient catalysts Zhihui Liu et al., 2014.

properties

IUPAC Name

methyl (2S,4S)-4-(4-tert-butylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-16(2,3)11-5-7-12(8-6-11)20-13-9-14(17-10-13)15(18)19-4;/h5-8,13-14,17H,9-10H2,1-4H3;1H/t13-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCAXCDEGKTGQO-IODNYQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CC(NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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